1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound characterized by its unique structure, which includes a chroman ring fused to a piperidinone ring, and a 3,4-dimethoxyphenylacetyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one typically involves multiple steps, starting with the construction of the chroman ring One common approach is the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: Substitution reactions can introduce new substituents onto the chroman or piperidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.
Biology: It may be used in biological studies to understand its interaction with various biomolecules.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Its unique properties may be exploited in industrial applications, such as in the production of advanced materials.
Mechanism of Action
The mechanism by which 1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one can be compared to other similar compounds, such as:
Chroman derivatives: These compounds share the chroman ring structure but may differ in their substituents and functional groups.
Piperidinone derivatives: These compounds contain the piperidinone ring but may have different acyl groups or other modifications.
Phenylacetyl derivatives: These compounds feature the phenylacetyl group but may have different core structures.
Uniqueness: What sets this compound apart is its specific combination of the chroman ring, piperidinone ring, and 3,4-dimethoxyphenylacetyl group, which can impart unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, therapeutic agents, and biological studies. Further research and development may uncover even more applications and benefits of this intriguing compound.
Properties
IUPAC Name |
1'-[2-(3,4-dimethoxyphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-27-20-8-7-16(13-21(20)28-2)14-22(26)24-11-9-23(10-12-24)15-18(25)17-5-3-4-6-19(17)29-23/h3-8,13H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBWEUWUZFHXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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